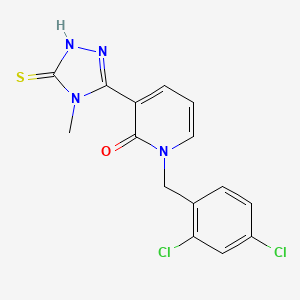

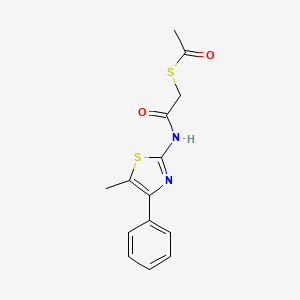

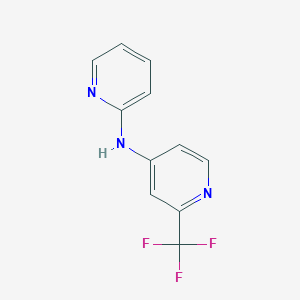

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

科学的研究の応用

Fluorescence Sensing and Biological Imaging

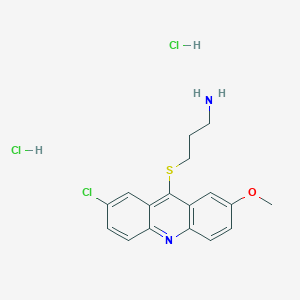

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems. This compound exhibits significant fluorescence enhancement upon binding with Al3+ ions, which can be utilized for intracellular imaging of these ions in cultured cells. The study also explores the antimicrobial activities of the compound, hinting at its potential biomedical applications (Mondal et al., 2015).

Environmental and Biochemical Reactions

Research on sulfonated naphthalene and thiophene compounds has shown their involvement in environmental and biochemical processes. For instance, autoxidation reactions of different aromatic o-aminohydroxynaphthalenes formed during the anaerobic reduction of sulfonated azo dyes have been studied. These reactions are crucial for understanding the degradation and transformation of azo dyes in environmental contexts (Kudlich et al., 1999).

Biodesulfurization

Biodesulfurization studies on naphthothiophene and benzothiophene derivatives through selective cleavage of carbon-sulfur bonds by certain bacteria highlight the potential of these organisms in processing sulfur-containing compounds in fuels, thereby reducing sulfur emissions. This research underscores the environmental importance and potential industrial applications of microbes in energy and environmental management (Kirimura et al., 2002).

Chemical Synthesis and Drug Development

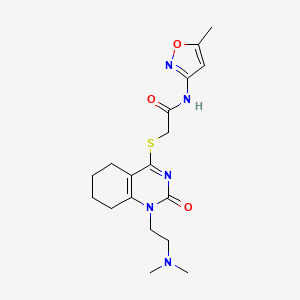

Naphthalene and thiophene derivatives serve as key intermediates in the synthesis of various organic compounds with potential pharmaceutical applications. For instance, the microwave-assisted synthesis of a thiophene-sulfonamide derivative demonstrates its role as a potentiator of Nerve Growth Factor-induced neurite outgrowth, pointing to its potential in neuroregenerative medicine (Williams et al., 2010).

Material Science and Polymer Chemistry

Sulfonated naphthalene dianhydride-based polyimide copolymers have been explored for their application in proton-exchange-membrane fuel cells. These studies contribute to the development of more efficient and durable materials for fuel cell technologies, which are crucial for sustainable energy solutions (Einsla et al., 2005).

特性

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c19-16(10-11-18-23(20,21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,18-19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQCAUSSMMEDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)

![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)

![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)